molecular formula C17H11BrN2S2 B387968 2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile CAS No. 311326-33-7

2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile

Cat. No.: B387968
CAS No.: 311326-33-7
M. Wt: 387.3g/mol
InChI Key: DFYMOAGADKASCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile is a chemical compound with the molecular formula C17H11BrN2S2 and a molecular weight of 387.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile typically involves the reaction of 4-bromobenzyl chloride with 2-thiophenecarboxaldehyde in the presence of a base, followed by the addition of 3-pyridinecarbonitrile. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-3-pyridyl cyanide
  • 2-[(4-Methylbenzyl)sulfanyl]-6-(2-thienyl)-3-pyridyl cyanide
  • 2-[(4-Fluorobenzyl)sulfanyl]-6-(2-thienyl)-3-pyridyl cyanide

Uniqueness

2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile is unique due to the presence of the bromobenzyl group, which can participate in specific chemical reactions that other similar compounds may not undergo. This uniqueness can be leveraged in the design of new molecules with desired properties.

Properties

CAS No.

311326-33-7

Molecular Formula

C17H11BrN2S2

Molecular Weight

387.3g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H11BrN2S2/c18-14-6-3-12(4-7-14)11-22-17-13(10-19)5-8-15(20-17)16-2-1-9-21-16/h1-9H,11H2

InChI Key

DFYMOAGADKASCF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)Br

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.